molecular formula C10H13N3O3S B2776762 3-Azidopropyl 4-methylbenzenesulfonate CAS No. 113738-22-0; 153207-76-2

3-Azidopropyl 4-methylbenzenesulfonate

Cat. No.: B2776762
CAS No.: 113738-22-0; 153207-76-2
M. Wt: 255.29
InChI Key: MMGDPHCMLPGJAE-UHFFFAOYSA-N
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Description

3-Azidopropyl 4-methylbenzenesulfonate (CAS synonyms: 3-azidopropyl p-toluenesulfonate, MMGDPHCMLPGJAE-UHFFFAOYSA-N) is a bifunctional organic compound featuring an azide (-N₃) group and a tosylate (-OTs) leaving group. Its molecular formula is C₁₀H₁₃N₃O₃S (Mr = 255.29 g/mol). The compound is synthesized via nucleophilic substitution, where 3-bromo-1-propanol reacts with sodium azide (NaN₃) in a THF/H₂O mixture, followed by tosylation with 4-methylbenzenesulfonyl chloride (). It serves as a key intermediate in click chemistry applications, enabling azide-alkyne cycloaddition for bioconjugation (e.g., IsoTaG probes in glycoproteomics) and antibiotic modification (e.g., ciprofloxacin derivatives) .

Properties

CAS No.

113738-22-0; 153207-76-2

Molecular Formula

C10H13N3O3S

Molecular Weight

255.29

IUPAC Name

3-azidopropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H13N3O3S/c1-9-3-5-10(6-4-9)17(14,15)16-8-2-7-12-13-11/h3-6H,2,7-8H2,1H3

InChI Key

MMGDPHCMLPGJAE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCN=[N+]=[N-]

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hex-5-yn-1-yl 4-methylbenzenesulfonate

  • Structure : Contains an alkyne (-C≡CH) group instead of an azide.
  • Synthesis : Prepared via tosylation of hex-5-yn-1-ol.
  • Reactivity : The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with 3-azidopropyl tosylate’s azide reactivity. Used in calix[4]arene-based polymeric particles for catalytic applications .
  • Applications : Crosslinking agent in polymer chemistry, unlike 3-azidopropyl tosylate’s role in biomolecule tagging .

3-(6-Hydroxycyclohex-1-en-1-yl)propyl 4-methylbenzenesulfonate (S11)

  • Structure : Tosylate ester with a cyclohexenyl-hydroxyl substituent.
  • Synthesis: Derived from functionalized cyclohexenol precursors.
  • Reactivity : The tosylate group acts as a leaving group in SN2 reactions. For example, treatment with NaN₃ yields 2-(3-azidopropyl)cyclohex-2-en-1-ol (S12) via azide substitution ().
  • Applications : Intermediate in stereochemical studies of intramolecular Schmidt reactions, contrasting with 3-azidopropyl tosylate’s broader bioconjugation utility .

2-Aminoanilinium 4-methylbenzenesulfonate

  • Structure: Ionic compound comprising 2-aminoanilinium cation and tosylate anion.
  • Synthesis: Crystallized from aqueous solutions of 2-aminoaniline and 4-methylbenzenesulfonic acid.
  • Reactivity: Lacks the azide functionality, limiting click chemistry applications. Primarily studied for crystallographic properties (monoclinic, P21/n space group) .
  • Applications : Model compound for X-ray diffraction studies, unlike 3-azidopropyl tosylate’s synthetic versatility .

Comparative Analysis Table

Property 3-Azidopropyl 4-methylbenzenesulfonate Hex-5-yn-1-yl 4-methylbenzenesulfonate Compound S11 2-Aminoanilinium Tosylate
Functional Groups Azide (-N₃), Tosylate (-OTs) Alkyne (-C≡CH), Tosylate (-OTs) Tosylate (-OTs), Cyclohexenyl-OH Tosylate anion, 2-aminoanilinium cation
Key Reactivity Azide-alkyne cycloaddition, SN2 substitution CuAAC, SN2 substitution SN2 substitution Ionic interactions, acid-base chemistry
Primary Applications Bioconjugation, antibiotic derivatives Polymer crosslinking, catalysis Stereochemical studies Crystallography
Synthetic Complexity Moderate (two-step synthesis) Moderate (tosylation of alkyne alcohol) High (cyclohexenyl functionalization) Low (crystallization)
Reference

Q & A

Q. Advanced Data Analysis

  • Software : SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used .
  • Hydrogen bonding : Discrepancies in hydrogen-bonding networks (e.g., anion-cation interactions) can arise from symmetry operations or protonation states. Use PLATON to validate hydrogen-bond geometries .
  • Twinned data : SHELXL’s twin refinement tools are critical for resolving overlapping peaks in high-symmetry systems .

What methodologies are effective for characterizing the azide group in this compound, and how can side reactions be mitigated?

Q. Basic Characterization

  • FT-IR : Confirm the azide stretch at ~2100 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include δ ~3.5 ppm (CH₂ adjacent to azide) and δ ~130–145 ppm (aromatic tosyl carbons) .

Q. Advanced Stability Studies

  • Thermal decomposition : Monitor via DSC/TGA; azides decompose exothermically above 120°C. Store at –20°C in inert solvents .
  • Click chemistry side reactions : Avoid copper catalysts if undesired triazole formation is a concern. Use strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal applications .

How is this compound applied in click chemistry, and what experimental design considerations are critical?

Basic Applications
The azide group enables Huisgen cycloaddition with alkynes for bioconjugation (e.g., synthesizing glycoproteomics probes like IsoTaG) .

Q. Advanced Experimental Design

  • Reaction conditions : Use Cu(I) catalysts (e.g., CuBr/TPMA) in aqueous buffers (pH 7–8) for efficient triazole formation .
  • Workup : Remove excess Cu via EDTA washes or size-exclusion chromatography .
  • Validation : Confirm conjugation via MALDI-TOF MS or fluorescence quenching .

How can researchers address challenges in synthesizing this compound derivatives with complex stereochemistry?

Case Study : In intramolecular Schmidt reactions, stereochemical outcomes depend on azide positioning and transition-state stabilization. For example, 2-(3-azidopropyl)cyclohex-2-en-1-ol synthesis requires precise control of NaN₃ equivalents and reaction time to avoid epimerization .

Q. Methodology

  • DFT calculations : Predict transition-state geometries to guide substituent placement .
  • Chiral HPLC : Resolve enantiomers post-synthesis .

What safety protocols are essential when handling this compound, given the azide group’s reactivity?

  • Explosivity risk : Avoid grinding dry azides; handle in solution or dampened with inert solvents .
  • Ventilation : Use fume hoods to prevent inhalation of NaN₃ dust or volatile byproducts .
  • Spill management : Neutralize azide residues with 10% sodium hypochlorite (NaOCl) .

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